![molecular formula C14H10N2O2S B14331880 2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one](/img/structure/B14331880.png)
2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}-1,2-benzothiazol-3(2H)-one is a complex organic compound with a unique structure that combines elements of cyclohexadienone, benzothiazole, and amino functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}-1,2-benzothiazol-3(2H)-one typically involves the condensation of 6-amino-5-[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione with 3-formylchromones . This reaction is carried out under controlled conditions, often using catalytic amounts of acids such as trifluoromethanesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}-1,2-benzothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyclohexadienone moiety, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Trifluoromethanesulfonic acid for condensation reactions.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroquinone analogs .
Applications De Recherche Scientifique
2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}-1,2-benzothiazol-3(2H)-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}-1,2-benzothiazol-3(2H)-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with cellular components, leading to oxidative stress and apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce selective cytotoxicity makes it a promising candidate for further research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene derivatives: These compounds share structural similarities and exhibit similar chemical reactivity.
Benzothiazole derivatives: Compounds with benzothiazole rings often have comparable biological activities and chemical properties.
Uniqueness
2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}-1,2-benzothiazol-3(2H)-one stands out due to its unique combination of cyclohexadienone and benzothiazole moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H10N2O2S |
|---|---|
Poids moléculaire |
270.31 g/mol |
Nom IUPAC |
2-[(E)-(2-hydroxyphenyl)methylideneamino]-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C14H10N2O2S/c17-12-7-3-1-5-10(12)9-15-16-14(18)11-6-2-4-8-13(11)19-16/h1-9,17H/b15-9+ |
Clé InChI |
MKZIFAPLZKYZMW-OQLLNIDSSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/N2C(=O)C3=CC=CC=C3S2)O |
SMILES canonique |
C1=CC=C(C(=C1)C=NN2C(=O)C3=CC=CC=C3S2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


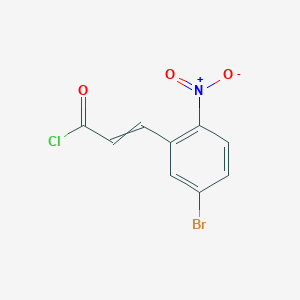
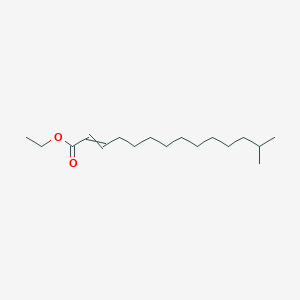
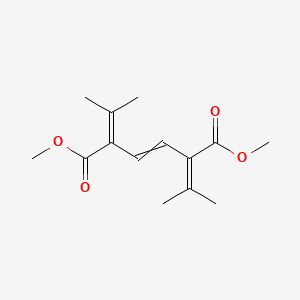


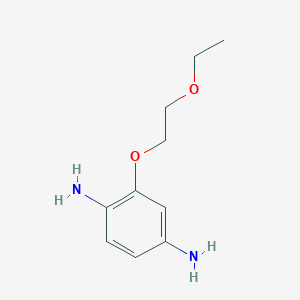
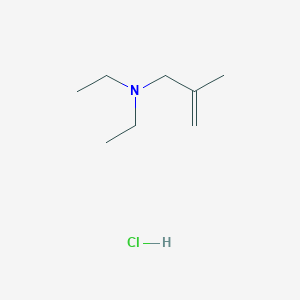

![2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile](/img/structure/B14331860.png)
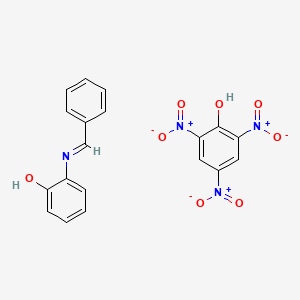
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14331876.png)
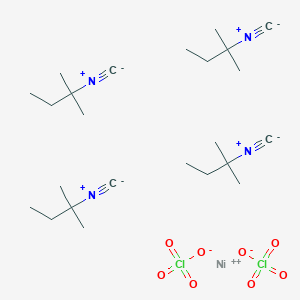
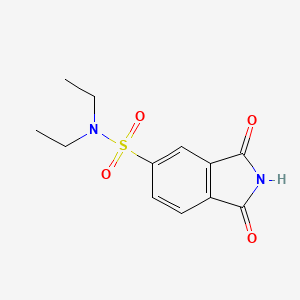
![2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane](/img/structure/B14331895.png)
